![molecular formula C16H10ClN3O4 B4462412 5-(1,3-benzodioxol-5-yl)-N-(2-chloro-3-pyridinyl)-3-isoxazolecarboxamide](/img/structure/B4462412.png)
5-(1,3-benzodioxol-5-yl)-N-(2-chloro-3-pyridinyl)-3-isoxazolecarboxamide
Overview
Description
5-(1,3-benzodioxol-5-yl)-N-(2-chloro-3-pyridinyl)-3-isoxazolecarboxamide, also known as BCI-121, is a chemical compound that has been studied for its potential use in scientific research.
Mechanism of Action
5-(1,3-benzodioxol-5-yl)-N-(2-chloro-3-pyridinyl)-3-isoxazolecarboxamide binds to the ATP-binding pocket of GSK-3, preventing the protein from phosphorylating its target substrates. This inhibition of GSK-3 activity leads to downstream effects on various signaling pathways involved in cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects:
In addition to its effects on GSK-3, 5-(1,3-benzodioxol-5-yl)-N-(2-chloro-3-pyridinyl)-3-isoxazolecarboxamide has been shown to modulate the activity of other proteins involved in neuronal signaling, including the NMDA receptor and AMPA receptor. 5-(1,3-benzodioxol-5-yl)-N-(2-chloro-3-pyridinyl)-3-isoxazolecarboxamide has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival, growth, and differentiation.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(1,3-benzodioxol-5-yl)-N-(2-chloro-3-pyridinyl)-3-isoxazolecarboxamide in lab experiments is its specificity for GSK-3, which allows for targeted inhibition of this protein without affecting other cellular processes. However, one limitation of using 5-(1,3-benzodioxol-5-yl)-N-(2-chloro-3-pyridinyl)-3-isoxazolecarboxamide is its relatively low potency compared to other GSK-3 inhibitors, which may require higher concentrations of the compound to achieve the desired effects.
Future Directions
There are several potential future directions for research on 5-(1,3-benzodioxol-5-yl)-N-(2-chloro-3-pyridinyl)-3-isoxazolecarboxamide. One area of interest is the development of more potent GSK-3 inhibitors based on the structure of 5-(1,3-benzodioxol-5-yl)-N-(2-chloro-3-pyridinyl)-3-isoxazolecarboxamide. Another potential direction is the investigation of 5-(1,3-benzodioxol-5-yl)-N-(2-chloro-3-pyridinyl)-3-isoxazolecarboxamide's effects on other signaling pathways involved in neuronal function and survival. Finally, further research is needed to determine the potential therapeutic applications of 5-(1,3-benzodioxol-5-yl)-N-(2-chloro-3-pyridinyl)-3-isoxazolecarboxamide in the treatment of neurological disorders.
Scientific Research Applications
5-(1,3-benzodioxol-5-yl)-N-(2-chloro-3-pyridinyl)-3-isoxazolecarboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to inhibit the activity of a protein called glycogen synthase kinase-3 (GSK-3), which is involved in a variety of cellular processes including cell signaling, gene expression, and cell division. By inhibiting GSK-3, 5-(1,3-benzodioxol-5-yl)-N-(2-chloro-3-pyridinyl)-3-isoxazolecarboxamide may have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease, bipolar disorder, and schizophrenia.
properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-N-(2-chloropyridin-3-yl)-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O4/c17-15-10(2-1-5-18-15)19-16(21)11-7-13(24-20-11)9-3-4-12-14(6-9)23-8-22-12/h1-7H,8H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYXJNCXWRMQLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)C(=O)NC4=C(N=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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